molecular formula C10H11F3O2 B15322002 (S)-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol

(S)-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol

Cat. No.: B15322002
M. Wt: 220.19 g/mol
InChI Key: UUMVFMQXWKHFEJ-ZETCQYMHSA-N
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Description

(S)-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol: is a chiral organic compound characterized by a trifluoromethoxy group attached to the phenyl ring and a secondary alcohol functional group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with (S)-1-phenylpropan-2-ol as the starting material.

  • Trifluoromethylation: The phenyl ring is then trifluoromethylated using reagents like trifluoromethyl iodide or trifluoromethyl triflate under suitable reaction conditions.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.

  • Catalysts: Various catalysts may be employed to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

(S)-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol: undergoes several types of chemical reactions:

  • Oxidation: The secondary alcohol group can be oxidized to form the corresponding ketone.

  • Reduction: The compound can be reduced to form the corresponding (S)-1-(4-(trifluoromethoxy)phenyl)ethanol.

  • Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide or Dess-Martin periodinane.

  • Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.

Major Products Formed:

  • Oxidation: (S)-1-(4-(trifluoromethoxy)phenyl)propan-2-one

  • Reduction: (S)-1-(4-(trifluoromethoxy)phenyl)ethanol

  • Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol: has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand the interaction of trifluoromethoxy groups with biological systems.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

(S)-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol: is unique due to its chiral nature and the presence of the trifluoromethoxy group. Similar compounds include:

  • (R)-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol: The enantiomer of the compound.

  • 1-(4-(Trifluoromethoxy)phenyl)ethanol: A related compound with a primary alcohol group.

  • 1-(4-(Trifluoromethoxy)phenyl)propan-2-one: The oxidized form of the compound.

Properties

Molecular Formula

C10H11F3O2

Molecular Weight

220.19 g/mol

IUPAC Name

(2S)-1-[4-(trifluoromethoxy)phenyl]propan-2-ol

InChI

InChI=1S/C10H11F3O2/c1-7(14)6-8-2-4-9(5-3-8)15-10(11,12)13/h2-5,7,14H,6H2,1H3/t7-/m0/s1

InChI Key

UUMVFMQXWKHFEJ-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CC1=CC=C(C=C1)OC(F)(F)F)O

Canonical SMILES

CC(CC1=CC=C(C=C1)OC(F)(F)F)O

Origin of Product

United States

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